molecular formula C10H20S2 B13760369 2-Tert-butyl-4,6-dimethyl-1,3-dithiane CAS No. 53477-35-3

2-Tert-butyl-4,6-dimethyl-1,3-dithiane

Cat. No.: B13760369
CAS No.: 53477-35-3
M. Wt: 204.4 g/mol
InChI Key: MFVZIKOLBGYKSR-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,6-dimethyl-1,3-dithiane is an organic compound with the molecular formula C10H20S2 and a molecular weight of 204.396 g/mol . It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is characterized by the presence of two sulfur atoms in a six-membered ring, along with tert-butyl and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane typically involves the reaction of 2,4-dimethyl-6-tert-butylphenol with sulfur sources under specific conditions. . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the dithiane ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4,6-dimethyl-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane ring to a thiol or thioether.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dithianes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butyl-4,6-dimethyl-1,3-dithiane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4,6-dimethyl-1,3-dithiane involves its interaction with molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it an effective ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4,6-dimethyl-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical properties and reactivity. The presence of sulfur atoms in the ring structure allows for unique interactions with metal ions and other molecules, making it valuable in various scientific and industrial applications.

Properties

CAS No.

53477-35-3

Molecular Formula

C10H20S2

Molecular Weight

204.4 g/mol

IUPAC Name

2-tert-butyl-4,6-dimethyl-1,3-dithiane

InChI

InChI=1S/C10H20S2/c1-7-6-8(2)12-9(11-7)10(3,4)5/h7-9H,6H2,1-5H3

InChI Key

MFVZIKOLBGYKSR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(SC(S1)C(C)(C)C)C

Origin of Product

United States

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